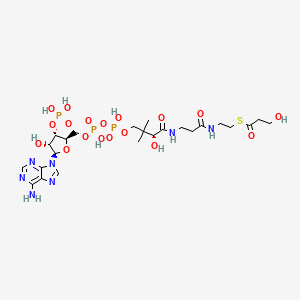

3-Hydroxypropanoyl-CoA

説明

特性

分子式 |

C24H40N7O18P3S |

|---|---|

分子量 |

839.6 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate |

InChI |

InChI=1S/C24H40N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,32,35-36H,3-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |

InChIキー |

BERBFZCUSMQABM-IEXPHMLFSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCO)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O |

製品の起源 |

United States |

Q & A

Basic Research Question: What is the role of 3-hydroxypropanoyl-CoA in microbial metabolic pathways, and how can its activity be experimentally validated?

Answer:

this compound (3-HP-CoA) is a key intermediate in the CoA-dependent pathway for 3-hydroxypropionic acid (3-HP) biosynthesis. In Lactobacillus reuteri, glycerol is converted to 3-HP via sequential enzymatic reactions: glycerol dehydratase (PduCDE), propionaldehyde dehydrogenase (PduP), phosphotransacylase (PduL), and propionate kinase (PduW) . To validate its role:

- Enzyme Activity Assays : Use spectrophotometric methods to measure NADH/NAD+ redox changes during propionaldehyde dehydrogenase (PduP) activity.

- Metabolite Tracing : Employ -labeled glycerol and track 3-HP-CoA accumulation via LC-MS .

Advanced Research Question: How can researchers address discrepancies in reported pathway efficiencies of 3-HP-CoA-dependent biosynthesis across bacterial strains?

Answer:

Contradictions in pathway efficiency (e.g., Escherichia coli vs. Lactobacillus) often arise from differences in enzyme kinetics, redox balancing, or competing pathways. To resolve these:

- Comparative Proteomics : Use SDS-PAGE (Laemmli method ) and Western blotting (Towbin et al. ) to quantify enzyme expression levels.

- Flux Balance Analysis : Model carbon flux through competing pathways (e.g., malonyl-CoA pathway) using isotopic labeling .

- Knockout Studies : Delete genes encoding competing enzymes (e.g., acs for acetyl-CoA synthase) to isolate 3-HP-CoA flux .

Basic Research Question: What methods are recommended for quantifying this compound in cell lysates?

Answer:

- Protein Precipitation : Use trichloroacetic acid to isolate CoA esters, followed by centrifugation.

- Chromatographic Separation : Apply HPLC with UV detection (210 nm for CoA-thioesters) or LC-MS for higher specificity.

- Enzymatic Coupling : Measure CoA release via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) absorbance at 412 nm .

Advanced Research Question: How can heterologous expression of 3-HP-CoA pathway enzymes be optimized in non-native hosts like E. coli?

Answer:

- Codon Optimization : Redesign gene sequences (e.g., pduP, pduL) for E. coli codon bias using tools like GeneArt.

- Promoter Engineering : Use inducible promoters (e.g., T7 or araBAD) to control enzyme expression timing .

- Co-factor Balancing : Supplement with vitamin B12 (for glycerol dehydratase) or overexpress NADH-regenerating enzymes (e.g., formate dehydrogenase) .

Advanced Research Question: What strategies mitigate thermodynamic bottlenecks in the 3-HP-CoA pathway?

Answer:

- ATP Coupling : Introduce ATP-dependent steps (e.g., propionate kinase pduW) to drive unfavorable reactions .

- Compartmentalization : Localize pathway enzymes into synthetic microcompartments to concentrate substrates .

- Directed Evolution : Screen mutant libraries of pduP or pduL for improved catalytic efficiency under low substrate conditions .

Basic Research Question: How do researchers distinguish this compound from structurally similar CoA esters (e.g., malonyl-CoA) in metabolomic studies?

Answer:

- Mass Spectrometry : Use high-resolution LC-MS/MS with MRM (multiple reaction monitoring) for specific fragmentation patterns (e.g., m/z 839.14 for 3-HP-CoA vs. m/z 853.15 for malonyl-CoA) .

- Enzymatic Specificity : Treat samples with acyl-CoA thioesterases and monitor substrate depletion .

Advanced Research Question: What computational tools are used to model the 3-HP-CoA pathway’s integration with central carbon metabolism?

Answer:

- Constraint-Based Modeling : Use COBRA Toolbox to simulate flux distributions in genome-scale models (e.g., iJO1366 for E. coli) .

- Kinetic Modeling : Apply COPASI to parameterize enzyme kinetics (e.g., Km and kcat for PduP) from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。